molecular formula C18H23N3O4S B2617120 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034317-74-1

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2617120
CAS No.: 2034317-74-1
M. Wt: 377.46
InChI Key: GFJURRLLLGECEG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic chemical compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule features a 4,6-dimethylpyrimidine core, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in nucleic acids and its ability to interact with diverse biological targets . The compound's design integrates a pyrrolidine-oxy linker and a phenoxyethylsulfonyl group, which may enhance solubility and influence its interaction with enzyme binding sites. Pyrimidine-based compounds are extensively investigated for their potent inhibitory activity against cyclin-dependent kinases (CDKs) . CDKs are a family of serine-threonine kinases that play critical roles in regulating the cell cycle and transcription; their dysregulation is a hallmark of various cancers, including pancreatic ductal adenocarcinoma (PDAC) . Researchers can utilize this reagent to explore the pathobiology of cancers driven by mutant Kras, as CDK inhibition has been shown to be effective in abrogating the growth of such malignancies . The specific structural features of this compound, particularly the 4,6-disubstituted pyrimidine motif, are associated with strong potency in phenotypic screens targeting stress pathway inhibition . It is supplied For Research Use Only and is strictly intended for in vitro studies to investigate mechanisms of action, downstream signaling pathways, and for the development of novel targeted cancer therapies. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4,6-dimethyl-2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-12-15(2)20-18(19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJURRLLLGECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.

    Addition of the Phenoxyethyl Sulfonyl Group: The phenoxyethyl sulfonyl group can be attached via sulfonylation reactions using reagents like phenoxyethyl sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs identified from literature and commercial databases:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Feature/Application Reference
Target Compound C20H25N3O4S 2-Phenoxyethyl sulfonyl-pyrrolidinyloxy 411.5 Potential agrochemical intermediate
4,6-Dimethyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524) C20H25N3O3S Tetrahydronaphthalene sulfonyl-pyrrolidinyloxy 387.5 Higher lipophilicity
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine C7H10N2O4S Methoxy, methyl sulfonyl 218.2 Reactive intermediate in synthesis
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine C12H19N3 Pyrrolidinyl, aminomethyl 205.3 Pyridine core; potential pharmacophore
Key Observations:

Sulfonyl Group Variations: The target compound and BI81524 share a pyrrolidinyloxy-sulfonyl backbone but differ in sulfonyl substituents. The phenoxyethyl group in the target compound may confer enhanced solubility in organic solvents compared to BI81524’s tetrahydronaphthalene group, which increases lipophilicity . In contrast, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine () has a simpler methyl sulfonyl group and methoxy substituents, making it more reactive in nucleophilic substitution reactions .

Core Heterocycle Differences :

  • The pyridine-based analog () lacks the pyrimidine ring but retains pyrrolidine and methyl groups. Pyrimidines generally exhibit stronger hydrogen-bonding capacity, which could influence target binding compared to pyridines .

Biological Activity

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS Number: 2034317-74-1) is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a pyrimidine core, which is known for its biological activity, particularly in the context of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 377.5 g/mol
PropertyValue
CAS Number2034317-74-1
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight377.5 g/mol

The biological activity of 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in autoimmune and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits significant inhibitory effects on cell lines associated with inflammatory responses. The compound's efficacy was evaluated through various assays that measure cell viability and enzyme activity.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. For example, oral administration in lipopolysaccharide-treated cynomolgus monkeys showed robust inhibition of plasma MPO activity, indicating its potential as a therapeutic agent for conditions characterized by elevated MPO levels .

Case Studies

Several case studies have highlighted the therapeutic implications of compounds structurally related to 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine:

  • Autoimmune Disorders : A study involving MPO inhibitors demonstrated significant reductions in inflammatory markers in animal models of autoimmune diseases.
  • Cardiovascular Diseases : Research has indicated that targeting MPO can reduce oxidative stress and inflammation associated with cardiovascular conditions, suggesting a similar potential for this compound.
  • Neurodegenerative Diseases : Compounds with similar mechanisms have been explored for their neuroprotective effects against diseases like Parkinson's and Alzheimer's, opening avenues for further investigation into the neuroprotective properties of this pyrimidine derivative.

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